This compound is derived from the combination of piperidine, a six-membered nitrogen-containing ring, and azepane, a seven-membered nitrogen-containing ring. The unique structural properties of 2-(Piperidin-3-yl)azepane make it an important candidate for further research in pharmacology and materials science.
The synthesis of 2-(Piperidin-3-yl)azepane typically involves cyclization reactions of appropriate precursors under controlled laboratory conditions. Common methods include:
The molecular structure of 2-(Piperidin-3-yl)azepane can be described as follows:
2-(Piperidin-3-yl)azepane undergoes various chemical reactions, which include:
The major products formed from these reactions include oxidized, reduced, and substituted derivatives that can be further utilized in various applications.
The mechanism of action for 2-(Piperidin-3-yl)azepane involves its interaction with specific molecular targets in biological systems. It is believed to act primarily as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including analgesic or anti-inflammatory responses.
Research indicates that compounds similar to 2-(Piperidin-3-yl)azepane may interact with histamine H3 receptors and sigma receptors, potentially influencing neurotransmitter release and pain perception pathways .
The physical and chemical properties of 2-(Piperidin-3-yl)azepane include:
2-(Piperidin-3-yl)azepane has diverse applications across several scientific fields:
The fused azepane-piperidine scaffold, exemplified by 2-(piperidin-3-yl)azepane, represents a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets. Synthetic access to this bifunctional framework requires strategic bond disconnections and stereocontrol, as discussed below.
Classical cyclization methods remain foundational for constructing the azepane-piperidine core. Nucleophilic substitution is frequently employed, where α,ω-dibromoalkanes react with biphenols or amines to form linear precursors. Subsequent N-alkylation of piperidine or azepane amines generates the target hybrid structures. For example, bromoalkyl biphenyl ethers undergo cyclization with unprotected azepanes under mild basic conditions (K₂CO₃, ethanol/water) to yield compounds like DL76—a lead structure with histamine H₃ receptor affinity (Ki = 22 nM) [1].
Reductive amination and lactam reduction offer alternative pathways. Piperidinone or azepanone intermediates can be reduced with LiAlH₄ or borane reagents to furnish the saturated cores. Hydrogenation of pyridine precursors using heterogeneous catalysts (e.g., Ru, Co, or Ni silicides) is particularly valuable for scalability. Beller’s group achieved cis-selective piperidine hydrogenation using a cobalt/titanium catalyst, tolerating aryl, alkyl, and ester substituents [2].
Table 1: Cyclization Methods for Azepane-Piperidine Scaffolds
Method | Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Nucleophilic Substitution | K₂CO₃, EtOH/H₂O, reflux | Biphenoxyalkyl bromides | 60–85% |
Pyridine Hydrogenation | Co/Ti catalyst, H₂ (50 bar), H₂O | Tetrahydroisoquinolines | 70–95% |
Reductive Amination | NaBH₃CN, MeOH, rt | Aminoaldehydes | 65–90% |
Copper(I)-catalyzed tandem reactions enable efficient assembly of functionalized azepines. Fluorinated allenynes (e.g., 2a) react with primary or secondary amines via in situ copper acetylide formation, followed by intramolecular cyclization. Optimized conditions (Cu(MeCN)₄PF₆, 1,4-dioxane, 70°C) yield trifluoromethyl-substituted azepine-2-carboxylates (3a–j) with moderate-to-good efficiency (43–91%). This method is compatible with aniline derivatives and cyclic amines (e.g., morpholine), but fails with aliphatic primary amines due to competing side reactions [4] [5].
The mechanism involves:
Phosphonate analogues (4a–e) are similarly accessible, expanding applications to bioactive α-aminophosphonate mimics [5].
Chiral sulfinamide auxiliaries (e.g., Ellman’s tert-butanesulfinamide) enable asymmetric synthesis of azepane-piperidine hybrids. Key steps include:
This approach constructs pyrrolo[1,2-a]azepines (2) in six steps (45% overall yield). The stoichiometric chiral auxiliary acts as a traceless directing group, ensuring high enantiocontrol without metal catalysis [6].
Table 2: Stereoselective Synthesis of Azepane-Piperidine Analogues
Chiral Auxiliary | Key Transformation | Product | ee | Overall Yield |
---|---|---|---|---|
(R)-tert-Butanesulfinamide | Indium-mediated allylation | Indolizidine 1 | >98% | 43% (6 steps) |
(S)-tert-Butanesulfinamide | Grignard addition/RCM | Pyrroloazepine 2 | >98% | 45% (6 steps) |
(R)-tert-Butanesulfinamide | Alkylation/RCM | Pyrroloazocine 3 | >98% | 60% (4 steps) |
RCM is pivotal for forming medium-sized rings in azepane-piperidine hybrids. Grubbs II catalyst ([Ru]=CHPh) mediates cyclization of diene precursors like 21 or 26, yielding unsaturated scaffolds (22, 27) with 70–87% efficiency. Critical considerations include:
Hydrogenation (Pd/C, H₂) then saturates the ene moiety, delivering the target frameworks. In lactam variants (e.g., 34–36), RCM of N-allyl-5-allylpyrrolidin-2-one (33) affords indolizinones or azepinones in 87% yield, demonstrating the method’s versatility for generating structural diversity [6].
Table 3: RCM Applications in Scaffold Assembly
Diene Precursor | Catalyst | Product | Ring Size | Yield |
---|---|---|---|---|
21 | Grubbs II (5 mol%) | Unsaturated indolizidine 22 | 5-6 bicyclic | 78% |
26 | Grubbs II (10 mol%) | Pyrroloazepine 27 | 5-7 bicyclic | 78% |
33 + butenyl Br | Grubbs II (7 mol%) | Azepinone 35 | 7-membered | 87% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: